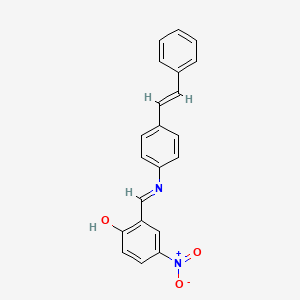
2,6-Di(cyclohexylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(cyclohexylidene)cyclohexan-1-one is an organic compound with the molecular formula C₁₈H₂₆O It is a derivative of cyclohexanone, featuring two cyclohexylidene groups attached to the cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Di(cyclohexylidene)cyclohexan-1-one can be synthesized through the aldol condensation of cyclohexanone with cyclohexylideneacetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(cyclohexylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield cyclohexylidene derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclohexylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexylidene derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Di(cyclohexylidene)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-Di(cyclohexylidene)cyclohexan-1-one involves its interaction with molecular targets through its reactive keto-vinyl moieties. These moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylcyclohexanone: Similar structure but with phenyl groups instead of cyclohexylidene groups.
2,6-Dicyclohexylidenecyclohexanone: Another derivative with different substitution patterns.
Cyclohexanone: The parent compound with a simpler structure.
Uniqueness
2,6-Di(cyclohexylidene)cyclohexan-1-one is unique due to its dual cyclohexylidene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming complex structures, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
3293-32-1 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2,6-di(cyclohexylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H2 |
Clave InChI |
UXLWGCCTUFJXDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2CCCC(=C3CCCCC3)C2=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)


![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)



![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)

